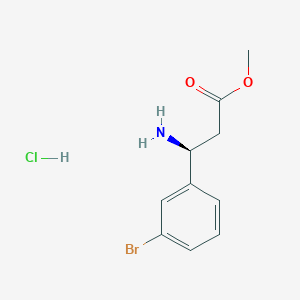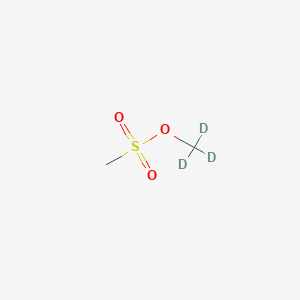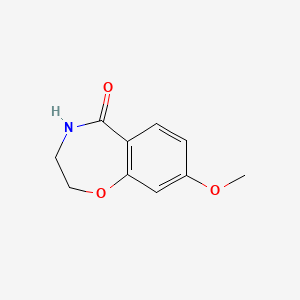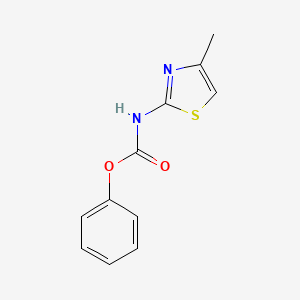
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hcl
Overview
Description
Molecular Structure Analysis
The molecular formula of “(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hcl” is C10H13BrClNO2 . This indicates that the compound contains carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), nitrogen (N), and oxygen (O) atoms. The structure of the molecule can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.Physical And Chemical Properties Analysis
“(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hcl” is a solid compound . It should be stored in an inert atmosphere at a temperature between 2-8°C . The compound has a molecular weight of 294.58 .Scientific Research Applications
Asymmetric Biocatalysis in Pharmaceutical Intermediates
One significant application of compounds related to (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hcl is in asymmetric biocatalysis for pharmaceutical intermediates. For example, the asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid, an important pharmaceutical intermediate, has been achieved using new isolated Methylobacterium. This process is vital for producing enantiopure compounds, which are crucial in drug research and development (Li et al., 2013).
Optical Resolution and Crystallization
Optical resolutions and crystallization techniques are another area where related compounds are utilized. The preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a racemic structure related to (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hcl, demonstrates the importance of these processes in achieving desired optical purities of compounds, which is crucial in certain pharmaceutical applications (Shiraiwa et al., 2007).
Corrosion Inhibition
In the field of material science, derivatives of (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hcl, like bipyrazolic derivatives, have been synthesized and found to be effective as corrosion inhibitors. This application is particularly relevant in protecting metals like steel in acidic environments, showcasing the compound's utility beyond pharmaceuticals (Missoum et al., 2013).
Synthesis of Novel Compounds
The compound has also been used in the synthesis of novel compounds with potential biomedical applications. For instance, the synthesis of 4-(3-bromophenyl)-5-metoxycarbonyl-1-(N,N-dimethylaminopropyl)-3,4-dihydropyrimidin-2-(1H)-one hydrochloride and its subsequent alkylation led to the creation of compounds with high inhibitory activity in mitochondrial superoxide generation, highlighting potential therapeutic applications (Kushnir et al., 2015).
Corrosion Inhibition in Acidic Environments
Schiff bases derived from compounds similar to (S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hcl have been studied for their role in inhibiting corrosion of stainless steel in acidic environments. This again underscores the compound's versatility in both pharmaceutical and industrial applications (Vikneshvaran & Velmathi, 2017).
Mechanism of Action
The mechanism of action of “(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hcl” is not specified in the sources I found. The compound was first synthesized in 2013 by a team of scientists who were searching for new compounds with potential biological activity, but the specific biological targets and pathways it might affect are not mentioned.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with the compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Therefore, appropriate safety measures should be taken when handling this compound.
properties
IUPAC Name |
methyl (3S)-3-amino-3-(3-bromophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-14-10(13)6-9(12)7-3-2-4-8(11)5-7;/h2-5,9H,6,12H2,1H3;1H/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCPLSGPTCTEMS-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methyl 3-amino-3-(3-bromophenyl)propanoate hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)


![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)

